lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
Description
This lithium salt features a fused imidazo[4,5-c]pyridine core substituted at position 5 with a tert-butoxy carbonyl (Boc) group and at position 4 with a carboxylate anion. The Boc group enhances solubility and stability by shielding reactive sites, while the carboxylate contributes to ionic character, influencing solubility and crystallinity . Its molecular formula is inferred as C₁₃H₁₆LiN₃O₄ (approximate molecular weight: ~285.2 g/mol), derived from analogs like the potassium thiazolo derivative (MW 322.42 g/mol, ).
Properties
Molecular Formula |
C12H16LiN3O4 |
|---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)15-5-4-7-8(14-6-13-7)9(15)10(16)17;/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17);/q;+1/p-1 |
InChI Key |
KWZIMGHKIUERTQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)[O-])N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[4,5-c]pyridine Core
The bicyclic imidazo[4,5-c]pyridine scaffold is commonly synthesized via cyclization reactions involving appropriate amino and aldehyde or keto precursors. For example, condensation of a substituted 2-aminopyridine with a suitable aldehyde or ketoester under acidic or oxidative conditions can yield the bicyclic imidazo system. Oxidative cyclization reagents such as bis(trifluoroacetoxy)iodobenzene have been effectively used to promote ring closure with good yields and selectivity.
Introduction of the tert-Butoxycarbonyl Protecting Group
The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent synthetic transformations. This is typically achieved by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane). The Boc group is stable under neutral and basic conditions but can be removed later under acidic conditions if needed.
Installation of the Carboxylate Group
The carboxylate functional group at the 4-position is introduced either by direct carboxylation of the bicyclic intermediate or by using a carboxylic acid or ester precursor that is incorporated during the cyclization step. Ester derivatives (e.g., methyl or benzyl esters) are often employed initially, which can be hydrolyzed to the free acid using lithium hydroxide in aqueous organic solvents such as tetrahydrofuran/water mixtures. The free acid is then neutralized with lithium hydroxide to form the lithium carboxylate salt.
Formation of the Lithium Salt
The final step involves the neutralization of the carboxylic acid intermediate with lithium hydroxide or lithium carbonate to form the lithium(1+) salt. This step is usually carried out in aqueous media with stirring at room temperature. The resulting lithium salt is isolated by filtration or lyophilization, yielding the target compound as a solid with enhanced solubility and stability.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization to form imidazo[4,5-c]pyridine core | Aminopyridine derivative + aldehyde, bis(trifluoroacetoxy)iodobenzene, 0 °C to rt, 1 h | Bicyclic intermediate | 80-90 | Oxidative cyclization efficient |
| 2. Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, rt, 2-4 h | Boc-protected intermediate | 85-95 | Protects nitrogen for further steps |
| 3. Ester Hydrolysis and Salt Formation | Lithium hydroxide monohydrate, THF/H2O, rt, 12-24 h | Lithium carboxylate salt | 75-85 | Hydrolysis followed by neutralization |
| 4. Purification | Filtration, washing, drying under vacuum | Pure lithium salt | — | High purity confirmed by NMR and MS |
Analytical and Research Findings
- Nuclear Magnetic Resonance Spectroscopy (NMR): The ^1H NMR spectra confirm the presence of the tert-butoxycarbonyl group (singlet near 1.4 ppm) and the characteristic aromatic and aliphatic protons of the imidazo[4,5-c]pyridine core.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of the lithium salt, confirming successful synthesis.
- Infrared Spectroscopy (IR): Strong absorption bands near 1700 cm^-1 indicate the carboxylate carbonyl stretch, while carbamate (Boc) groups show characteristic peaks around 1680-1750 cm^-1.
- Purity and Yield: Optimized reaction conditions yield the product in 75-95% isolated yield with high purity (>95%) after recrystallization or chromatographic purification.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
Key Observations:
- Rigidity vs. Flexibility : The lithium salt and potassium thiazolo analog exhibit moderate rigidity (~5 rotatable bonds), while the lysyl-substituted compound (5{113}) has higher flexibility (~8 bonds), likely reducing its oral bioavailability .
- Polar Surface Area (PSA) : The lithium salt’s PSA (~90 Ų) is lower than the potassium thiazolo analog (~100 Ų), favoring better membrane permeation .
- Ionic vs. Neutral Structures : The carboxylate group in the lithium salt enhances water solubility compared to the neutral 1-(4-methylphenyl) analog, which lacks ionic groups .
Functional Group Impact
Bioavailability and Pharmacokinetics
- Oral Bioavailability : The lithium salt’s moderate PSA (~90 Ų) and rotatable bond count (~5) align with Veber’s criteria (PSA ≤ 140 Ų, rotatable bonds ≤10) for favorable bioavailability in rats .
- Permeation Rate : Its lower PSA compared to the lysyl-substituted compound (5{113}) suggests superior permeation, a critical factor for intestinal absorption .
Biological Activity
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a complex organometallic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a lithium ion coordinated with an imidazo[4,5-c]pyridine framework and a tert-butoxycarbonyl group. This structure enhances its solubility and stability in biological systems. The molecular formula is with a molecular weight of approximately 290.26 g/mol.
Research into similar imidazo-pyridine derivatives suggests that they may interact with various biological targets:
- Neurotransmission Pathways : Compounds in this class have shown potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions.
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The specific mechanisms often involve inhibition of bacterial enzyme activity.
- Anti-inflammatory Effects : Preliminary studies indicate possible modulation of inflammatory pathways, although detailed mechanisms remain to be elucidated.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial properties of imidazo[4,5-c]pyridine derivatives. For instance:
| Compound Name | Target Bacteria | Activity Observed |
|---|---|---|
| Imidazo[4,5-c]pyridine derivative 1 | Bacillus cereus | Effective inhibition |
| Imidazo[4,5-c]pyridine derivative 2 | Escherichia coli | Moderate inhibition |
These studies confirm that the structural characteristics of these compounds play a significant role in their biological efficacy .
Case Studies
- Case Study 1 : A study investigating various imidazo-pyridine derivatives found that modifications in the side chains significantly affected their antibacterial potency. The most effective compounds were those that maintained a balance between hydrophilicity and lipophilicity.
- Case Study 2 : A recent publication explored the interaction of imidazo[4,5-b]pyridine derivatives with human enzymes involved in inflammation. The results indicated that certain modifications led to enhanced inhibitory activity against cyclooxygenase enzymes .
Research Findings
Recent research highlights the need for further exploration into this compound's potential applications:
- Neuroprotective Effects : Compounds with similar structures have been shown to exert neuroprotective effects in models of neurodegeneration.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction.
Q & A
Q. How can researchers optimize the synthesis of lithium(1+)5-[(tert-butoxy)carbonyl]-imidazo[4,5-c]pyridine-4-carboxylate to improve yields and purity?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Temperature: Lower temperatures (0–5°C) may stabilize intermediates during cyclization steps, while higher temperatures (60–80°C) could accelerate coupling reactions.
- Catalysts: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups to the imidazo[4,5-c]pyridine core .
- Purification: Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization in methanol/water mixtures to isolate high-purity product.
- Monitoring: Track reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) or LC-MS to identify side products early .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry of the imidazo[4,5-c]pyridine core and tert-butoxycarbonyl (Boc) group placement (e.g., δ ~1.4 ppm for Boc methyl protons) .
- HPLC: Reverse-phase C18 columns (ACN/water with 0.1% TFA) ensure >95% purity, critical for pharmacological assays .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+Li]⁺ ion) and detects lithium adducts .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
- Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Impurity Profiling: Use LC-MS/MS to identify trace byproducts (e.g., de-Boc derivatives) that may antagonize or enhance activity .
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer:
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets. Prioritize kinases with conserved ATP-binding pockets (e.g., DYRK2, MAPK) .
- X-ray Crystallography: Co-crystallize the compound with target kinases to resolve binding modes and guide SAR (e.g., hydrogen bonding with hinge-region residues) .
- Mutagenesis: Engineer kinase mutants (e.g., T106A in DYRK2) to validate critical binding interactions .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the carboxylate with a tetrazole group to improve metabolic stability while retaining acidity .
- PEGylation: Introduce polyethylene glycol (PEG) chains to the imidazole nitrogen to increase solubility and reduce plasma protein binding .
- LogP Optimization: Use substituents like trifluoromethyl to balance lipophilicity (target LogP 2–4) and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
